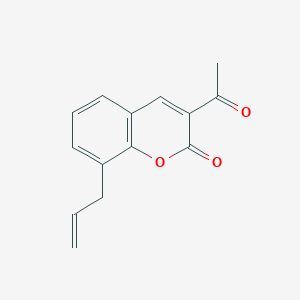

3-Acetyl-8-allyl-2H-chromen-2-one

Overview

Description

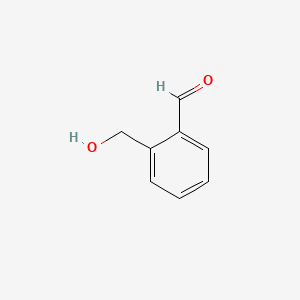

3-Acetyl-8-allyl-2H-chromen-2-one is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

It has been involved in reactions with various nucleophilic reagents . For instance, it reacts with tetrabutylammonium tribromide (TBATB) in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one .

Result of Action

It has been involved in the formation of new heterocyclic systems .

Biochemical Analysis

Biochemical Properties

3-Acetyl-8-allyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nitric oxide synthases (NOS), which are crucial in the production of nitric oxide (NO) in biological systems . This interaction can influence the activity of guanylate cyclase, an enzyme involved in the synthesis of cyclic GMP, a secondary messenger in various signaling pathways . Additionally, this compound has been shown to interact with caspase 3, NF-κβ, and tau protein kinase I, indicating its potential role in modulating inflammatory responses and neurodegenerative processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to alleviate neuroinflammatory responses and oxidative stress in cortical neurons and granule cells . This compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in inflammation and oxidative stress. Furthermore, this compound affects gene expression by altering the levels of inflammatory markers such as IL-1β, IL-16, and TNFα, as well as oxidative stress enzymes like SOD, CAT, and GSH . These changes can lead to improved cellular function and protection against neurotoxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of caspase 3, a key enzyme in the apoptotic pathway, thereby preventing cell death . Additionally, this compound can activate NF-κβ, a transcription factor involved in the regulation of inflammatory responses . The binding of this compound to tau protein kinase I also suggests its potential role in modulating tau phosphorylation, a process implicated in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that this compound maintains its efficacy in modulating cellular functions and protecting against neurotoxicity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can alleviate neuroinflammatory responses and improve cognitive function in animal models of Alzheimer’s disease . High doses may lead to toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It has been shown to influence the activity of oxidative stress enzymes such as SOD, CAT, and GSH, which play a role in detoxifying reactive oxygen species . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its efficacy in biochemical reactions .

Preparation Methods

The synthesis of 3-Acetyl-8-allyl-2H-chromen-2-one can be achieved through several routes. One common method involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . Another method includes the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

3-Acetyl-8-allyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Acetyl-8-allyl-2H-chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Acetyl-8-allyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 3-acetyl-4-hydroxy-2H-chromen-2-one and 3-(bromoacetyl)coumarin . While these compounds share a similar core structure, their unique substituents confer different biological activities and applications. For example, 3-(bromoacetyl)coumarin is known for its potent antimicrobial properties, whereas 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits strong antioxidant activity .

Properties

IUPAC Name |

3-acetyl-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFWOZMTMIYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286200 | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-16-2 | |

| Record name | 6301-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)